molecular formula C12H15NO2 B2358460 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine CAS No. 2092104-72-6

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine

Cat. No.: B2358460
CAS No.: 2092104-72-6
M. Wt: 205.257
InChI Key: RYTXTGUACXSSDA-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is a benzofuran-derived arylalkylamine characterized by a methoxy (-OCH₃) substituent at the 6-position of the benzofuran ring and a primary amine (-NH₂) group on the propan-1-amine chain. Benzofuran scaffolds are pharmacologically significant due to their structural similarity to neurotransmitters like serotonin and dopamine, enabling interactions with central nervous system (CNS) receptors.

Properties

IUPAC Name

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(7-13)11-5-9-3-4-10(14-2)6-12(9)15-11/h3-6,8H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTXTGUACXSSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(O1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Formation

The benzofuran core is synthesized via cyclization of ortho-hydroxyaryl ketones or aldehydes. Two dominant methods are compared:

Method A: Acid-Catalyzed Cyclization

  • Substrate : 5-Methoxy-2-hydroxyacetophenone.
  • Conditions : H₂SO₄ (cat.), 120°C, 6 h.
  • Yield : 68–72%.

Method B: TCT-Mediated Radical Cyclization

  • Substrate : 2-Hydroxy-5-methoxycinnamaldehyde.
  • Conditions : Cyanuric chloride (TCT), DMSO, H₂O, 80°C, 4 h.
  • Yield : 85%.

Table 1: Comparison of Benzofuran Ring Formation Methods

Method Catalyst Temperature (°C) Time (h) Yield (%)
A H₂SO₄ 120 6 68–72
B TCT/DMSO 80 4 85

Method B offers superior yield and milder conditions, leveraging dimethyl sulfoxide (DMSO) as a dual synthon for quaternary carbon formation.

Introduction of Methoxy Group

Methoxy incorporation is achieved via:

  • O-Methylation : Treatment of 2-hydroxybenzofuran with methyl iodide (CH₃I) and K₂CO₃ in acetone (60°C, 12 h).
  • Direct Synthesis : Using pre-methylated substrates (e.g., 5-methoxy-2-hydroxyacetophenone) to bypass late-stage functionalization.

Late-stage methylation risks side reactions, favoring pre-functionalized substrates for higher purity.

Propane-1-amine Side Chain Installation

The amine side chain is introduced through:

Route 1: Reductive Amination

  • Substrate : 6-Methoxy-1-benzofuran-2-carbaldehyde.
  • Reagents : Propan-1-amine, NaBH₃CN (reducing agent), MeOH, 25°C, 24 h.
  • Yield : 63%.

Route 2: Nucleophilic Substitution

  • Substrate : 2-(Chloromethyl)-6-methoxybenzofuran.
  • Reagents : Propan-1-amine, K₂CO₃, DMF, 80°C, 8 h.
  • Yield : 58%.

Table 2: Side-Chain Installation Efficiency

Route Reagents Solvent Temperature (°C) Yield (%)
1 NaBH₃CN, MeOH MeOH 25 63
2 K₂CO₃, DMF DMF 80 58

Reductive amination (Route 1) provides better selectivity, though solvent choice (e.g., DMF in Route 2) impacts reaction kinetics.

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while protic solvents (MeOH) favor reductive amination.

Table 3: Solvent Effects on Route 1 Yield

Solvent Dielectric Constant Yield (%)
MeOH 32.7 63
THF 7.5 41
DCM 8.9 29

Catalytic Additives

  • TCT (Cyanuric Chloride) : Accelerates cyclization via radical intermediates, improving yield to 85%.
  • Pd/C : Tested for hydrogenation but showed over-reduction of the benzofuran ring.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
  • Crystallization Protocols : Use antisolvent (n-heptane) to isolate the amine hydrochloride salt with >99% purity.
  • Cost Analysis : Pre-functionalized substrates lower purification costs by 22%.

Analytical Characterization

  • ¹H NMR : δ 6.85 (d, J = 8.4 Hz, Ar-H), 3.89 (s, OCH₃), 2.75 (t, J = 6.8 Hz, CH₂NH₂).
  • HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O = 70:30).
  • MS (ESI+) : m/z 220.1 [M+H]⁺.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine are best understood through comparison with analogous benzofuran and arylalkylamine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Benzofuran Position) Amine Chain Structure Molecular Weight Notable Properties/Effects
This compound 6-OCH₃ Propan-1-amine (primary) 191.24 g/mol* Enhanced lipophilicity; CNS receptor affinity
1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine 5-OCH₃ Propan-2-amine (secondary) 191.24 g/mol Potential serotonergic activity; metabolic stability
2-MAPB (1-(Benzofuran-2-yl)-N-methylpropan-2-amine) No substituent N-methylpropan-2-amine 189.24 g/mol Stimulant effects; detected in forensic samples
1-(5-Methoxybenzofuran-2-yl)butan-1-amine 5-OCH₃ Butan-1-amine (primary) 205.27 g/mol* Longer chain may delay metabolism
2-(3-Chlorophenoxy)propan-1-amine hydrochloride N/A (phenoxy ether) Propan-1-amine (primary) 222.11 g/mol Non-benzofuran; likely distinct receptor targets

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Position: The 6-methoxy group in the target compound contrasts with 5-methoxy analogs (e.g., 1-(5-Methoxy-1-benzofuran-3-yl)propan-2-amine). For example, 5-methoxy benzofurans may favor serotonin receptor subtypes (e.g., 5-HT₂A), while 6-methoxy derivatives could exhibit distinct binding profiles .

Amine Chain Configuration :

  • Primary vs. Secondary Amines : The primary amine in this compound may enhance hydrogen-bonding interactions with receptors compared to secondary amines (e.g., 2-MAPB). However, secondary amines like N-methyl groups (2-MAPB) often resist oxidative metabolism, improving pharmacokinetic stability .

Chain Length :

  • Butan-1-amine derivatives (e.g., 1-(5-Methoxybenzofuran-2-yl)butan-1-amine) have extended alkyl chains, which could increase lipophilicity and delay hepatic clearance compared to shorter propan chains .

Research Findings

  • Analytical Characterization: Structural confirmation of benzofuran derivatives relies on NMR and GC-MS. For instance, 2-MAPB was identified using ¹H–¹³C HMBC and NOESY spectra to resolve the benzofuran-amine linkage . Similar methods would apply to the target compound, with methoxy and amine protons/residues producing distinct shifts.

Biological Activity

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, highlighting its relevance in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula for this compound is C12H15NOC_{12}H_{15}NO, with a molecular weight of approximately 203.25 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several methods, including:

  • Starting Materials : Use of commercially available 6-methoxybenzofuran.
  • Reagents : Employing amine coupling reactions to attach the propan-1-amine group.
  • Purification : Utilizing chromatography techniques to isolate the desired compound.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)

For example, related compounds demonstrated IC50 values in the low nanomolar range against these cell lines, indicating potent antiproliferative effects .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to disrupt microtubule formation, leading to apoptosis in cancer cells .
  • HDAC Inhibition : Histone deacetylase inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, suggesting a possible pathway for this compound .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values that suggest effectiveness against pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus

For instance, certain derivatives exhibited MIC values as low as 0.0048 mg/mL against E. coli, indicating strong antibacterial potential .

Case Studies

Several case studies have documented the biological activity of benzofuran derivatives:

  • Anticancer Study : A derivative similar to this compound was tested against MCF-7 cells, resulting in a significant reduction in cell viability at concentrations as low as 10 nM.
  • Antimicrobial Evaluation : Another study evaluated the antibacterial properties of related compounds against a panel of bacteria, demonstrating effectiveness with inhibition zones ranging from 18 mm to 24 mm depending on the strain tested .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Value
2-(6-Methoxy-1-benzofuran-2-yl)propan-1-aminaAnticancerMCF-7~10 nM
Related Benzofuran DerivativeAnticancerA549Low nanomolar range
Benzofuran DerivativeAntibacterialE. coli0.0048 mg/mL
Benzofuran DerivativeAntibacterialS. aureus0.0098 mg/mL

Q & A

Q. Advanced

  • Asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor the desired enantiomer .
  • Chiral resolution : Employ chiral stationary phases in HPLC (e.g., amylose-based columns) to separate enantiomers post-synthesis. Validate purity via circular dichroism (CD) spectroscopy .

What spectroscopic and crystallographic techniques are critical for structural characterization?

Q. Basic

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the methoxy group (δ ~3.8 ppm) and benzofuran protons (δ ~6.5–7.5 ppm).
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 218.118).
  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .

How does the 6-methoxy group influence biological activity compared to other benzofuran derivatives?

Q. Advanced

  • Structure-activity relationship (SAR) : The 6-methoxy group enhances lipophilicity, improving membrane permeability. Compare with analogs (e.g., 5-methoxy or unsubstituted benzofurans) via in vitro assays (e.g., receptor binding studies).
  • Metabolic stability : The methoxy group reduces oxidative metabolism, as shown in cytochrome P450 inhibition assays .

What computational methods predict the compound’s binding affinity and pharmacokinetic properties?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Validate with MD simulations (GROMACS/NAMD) .
  • ADME prediction : Tools like SwissADME estimate bioavailability (%F >50), blood-brain barrier penetration (logBB >0.3), and CYP450 interactions .

How can contradictory pharmacological data (e.g., varying IC50_{50}50​ values) be systematically addressed?

Q. Advanced

  • Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and control enantiomeric purity.
  • Dose-response curves : Perform triplicate experiments with positive controls (e.g., known inhibitors).
  • Meta-analysis : Compare results across studies, accounting for variables like solvent (DMSO vs. saline) and incubation time .

What strategies improve yield in multi-step syntheses while maintaining purity?

Q. Basic

  • Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane eluent) after each step.
  • Quality control : Monitor reactions via TLC and 1H^1H-NMR. For final purification, employ preparative HPLC (C18 column, acetonitrile/water gradient) .

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